EMfilerMin
Description
Historical Development and Discovery of Emfilermin
The historical development of this compound traces its origins to the pioneering research conducted at the Walter and Eliza Hall Institute of Medical Research in Melbourne, Australia. The Walter and Eliza Hall Institute, established in 1915 as Australia's oldest medical research institute, provided the foundational research environment that led to the discovery and characterization of leukemia inhibitory factor. The institute's long-standing tradition of immunological research, particularly under the leadership of Nobel Prize winner Sir Frank Macfarlane Burnet, created the scientific framework necessary for advancing cytokine research.
The initial discovery of leukemia inhibitory factor emerged from investigations into factors capable of inducing terminal differentiation of myeloid leukemic cells, thereby preventing their continued proliferation. This early research established the fundamental biological principle underlying this compound's mechanism of action, where the cytokine affects cell growth by inhibiting differentiation processes. The compound was originally identified through its ability to induce differentiation and inhibit proliferation of a myeloid leukemia cell line, which directly influenced its nomenclature.
The transition from basic research discovery to therapeutic development occurred through systematic pharmaceutical development programs. AMRAD Corporation Limited, an Australian biotechnology company, played a crucial role in advancing this compound from laboratory discovery to clinical investigation. The compound received the designation AM424 during its early development phases, before being assigned the International Nonproprietary Name this compound. The development timeline demonstrates the extended process required to translate basic cytokine research into potential therapeutic applications, spanning several decades from initial discovery to clinical evaluation.
Nomenclature and Classification within Cytokine Families
This compound belongs to the interleukin 6 family of cytokines, representing one of the most extensively studied groups of immunoregulatory proteins. The interleukin 6 cytokine family encompasses multiple related proteins including interleukin 6, interleukin 11, ciliary neurotrophic factor, leukemia inhibitory factor, oncostatin M, cardiotrophin 1, cardiotrophin-like cytokine, and interleukin 27. These cytokines are grouped into a single family based on their shared structural characteristics and common utilization of the glycoprotein 130 receptor subunit in their signaling mechanisms.
The classification system for this compound incorporates multiple nomenclature conventions reflecting its diverse biological activities and research applications. Alternative names for the compound include Differentiation-stimulating factor, D factor, Human Interleukin for DA cells, Cholinergic Differentiation Factor, Differentiation Inhibitory Activity, Hepatocyte Stimulating Factor, and Melanoma-Derived LPL Inhibitor. This extensive nomenclature reflects the historical progression of research discoveries, where different biological activities were identified before the underlying molecular identity was established.
The systematic classification of this compound within cytokine families follows established biochemical criteria based on structural motifs and functional characteristics. As a member of the interleukin 6 family, this compound exhibits the characteristic four alpha-helix bundle structure that defines this cytokine group. The structural classification places this compound within the broader category of four-helix bundle cytokines, which represent one of the major architectural families among signaling proteins. This structural classification system provides important insights into the evolutionary relationships between related cytokines and their functional mechanisms.
| Classification Category | Designation | Family Members |
|---|---|---|
| Cytokine Family | Interleukin 6 Family | Interleukin 6, Interleukin 11, Ciliary Neurotrophic Factor, Leukemia Inhibitory Factor, Oncostatin M |
| Structural Class | Four Alpha-Helix Bundle | Multiple IL-6 Family Cytokines |
| Receptor Family | Glycoprotein 130 Dependent | Shared Receptor Subunit System |
| Functional Category | Pleiotropic Cytokine | Growth and Differentiation Regulation |
Chemical Identity and Molecular Characteristics
The molecular structure of this compound reflects sophisticated protein engineering designed to optimize biological activity while maintaining structural stability. This compound is produced as a non-glycosylated recombinant human protein with a molecular weight of approximately 20 kilodaltons. The compound consists of approximately 200 amino acids arranged in a compact three-dimensional structure stabilized by disulfide bonds. This molecular architecture represents a carefully engineered variant of the naturally occurring human leukemia inhibitory factor, modified to enhance stability and production efficiency in recombinant expression systems.
The structural characteristics of this compound include a characteristic four-helix bundle configuration arranged in an up-up-down-down pattern, which is typical of interleukin 6 family cytokines. The protein structure incorporates three disulfide bridges that confer significant molecular stability and maintain the proper three-dimensional conformation necessary for biological activity. The specific disulfide bonding pattern includes connections between Cys34-Cys156 and Cys40-Cys153 in the N-terminal region, along with a third disulfide bond joining helix D to the linker region between helices A and B.
The production methodology for this compound utilizes recombinant DNA technology implemented in bacterial expression systems. The compound is synthesized as a 202 amino acid precursor protein that undergoes post-translational processing to remove 22 amino acids from the N-terminus, resulting in the mature 20 kilodalton protein. This processing step is essential for generating the biologically active form of the protein with appropriate receptor binding characteristics. The recombinant production system eliminates the complex glycosylation patterns present in naturally occurring leukemia inhibitory factor, resulting in a more homogeneous and reproducible protein preparation.
| Molecular Property | Specification | Method |
|---|---|---|
| Molecular Weight | ~20 kDa | Mass Spectrometry |
| Amino Acid Length | ~180 residues (mature form) | Sequence Analysis |
| Disulfide Bonds | 3 bridges | Structural Analysis |
| Glycosylation | Non-glycosylated | Recombinant Production |
| Expression System | Bacterial (E. coli) | Biotechnology Platform |
| Structural Motif | Four Alpha-Helix Bundle | X-ray Crystallography/NMR |
The chemical stability characteristics of this compound have been extensively characterized through pharmacokinetic studies demonstrating a relatively short half-life ranging from 1 to 5 hours independent of administered dose. This pharmacokinetic profile reflects the compound's susceptibility to normal protein degradation pathways and emphasizes the importance of proper formulation and storage conditions for maintaining biological activity. The stability data indicates that this compound retains its structural integrity under controlled laboratory conditions but requires careful handling to prevent denaturation or aggregation.
Significance in Biomedical Research Context
The biomedical research significance of this compound extends across multiple scientific disciplines, reflecting the pleiotropic nature of leukemia inhibitory factor and its diverse biological activities. Research applications of this compound have contributed to fundamental understanding of cellular differentiation mechanisms, stem cell biology, reproductive physiology, and cancer cell behavior. The compound serves as a valuable research tool for investigating the complex signaling pathways that regulate cell growth, differentiation, and survival under various physiological and pathological conditions.
In stem cell research, this compound has provided critical insights into the maintenance of embryonic stem cell pluripotency and the regulation of cellular differentiation programs. The compound's ability to suppress spontaneous differentiation while maintaining stem cell viability has made it an essential component in many stem cell culture systems. Research utilizing this compound has advanced understanding of the molecular mechanisms that control stem cell fate decisions and the factors that influence lineage commitment during development.
The significance of this compound in cancer research stems from its complex effects on tumor cell behavior and the tumor microenvironment. Studies have demonstrated that leukemia inhibitory factor can influence cancer cell proliferation, survival, and metastatic potential through multiple signaling pathways. Research using this compound has revealed important mechanisms of immune evasion employed by cancer cells, including the recruitment of tumor-associated macrophages and the suppression of effective immune responses. These findings have contributed to the development of new therapeutic strategies targeting cytokine signaling networks in cancer treatment.
The reproductive biology research applications of this compound have provided fundamental insights into embryo implantation mechanisms and early pregnancy establishment. Clinical research studies utilizing this compound have investigated its potential role in improving embryo implantation rates in assisted reproductive technologies. The compound's natural expression in the endometrium during the secretory phase has made it a focal point for understanding the molecular basis of successful pregnancy establishment and the factors that contribute to implantation failure.
| Research Domain | Applications | Key Findings |
|---|---|---|
| Stem Cell Biology | Pluripotency Maintenance | Suppression of Differentiation |
| Cancer Research | Tumor Microenvironment | Immune Evasion Mechanisms |
| Reproductive Biology | Implantation Studies | Endometrial Receptivity |
| Immunology | Cytokine Signaling | JAK/STAT Pathway Activation |
| Neurobiology | Neuroprotection | Cellular Survival Mechanisms |
The mechanistic research significance of this compound lies in its role as a model compound for understanding cytokine signaling pathways, particularly the Janus kinase/signal transducer and activator of transcription pathway. Research utilizing this compound has elucidated the complex molecular cascades that translate extracellular cytokine signals into specific cellular responses. These mechanistic studies have provided fundamental insights into how cells integrate multiple signaling inputs to make critical decisions regarding proliferation, differentiation, and survival, contributing to broader understanding of cellular communication networks in health and disease.
Properties
CAS No. |
159075-60-2 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Synonyms |
EMfilerMin |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetics and Dosage
Emfilermin's pharmacokinetic profile has been studied extensively, particularly in populations such as postmenopausal women and patients undergoing in vitro fertilization (IVF). A significant study developed a population pharmacokinetic model that revealed a one-compartment disposition model with zero-order input following subcutaneous administration. The apparent clearance was observed to be 57 L/h in postmenopausal women, with a notable decrease of 35% in IVF patients .
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Apparent Clearance | 57 L/h (postmenopausal) |
| Volume of Distribution | 235 L |
| Absorption Duration | 0.8 hours |
| Interindividual Variability | 28% |
Infertility Treatment
This compound has been evaluated for its role in enhancing embryo implantation rates in women with recurrent failures in assisted reproductive technology. A proof-of-concept study demonstrated its potential to improve outcomes in IVF settings by modulating the uterine environment, thus facilitating successful implantation .
Cancer Therapy
This compound is being explored for its protective effects against chemotherapy-induced peripheral neuropathy (CIPN). In a randomized controlled trial, it was administered to patients receiving carboplatin and paclitaxel to assess its efficacy in mitigating CIPN symptoms. Results indicated that r-hLIF could significantly alleviate neuropathic pain associated with chemotherapy .
Neuroprotection and Regeneration
The compound has shown promise in neuroprotective applications. Studies indicate that r-hLIF enhances the proliferation of neural precursor cells and promotes neuronal differentiation, thereby supporting nerve regeneration after injuries. In animal models, it has been effective in protecting neurons from damage due to ischemia and promoting recovery following spinal cord injuries .
Case Study 1: IVF Enhancement
A multicenter trial involving infertile women demonstrated that the administration of this compound prior to embryo transfer improved implantation rates by modulating local inflammatory responses and enhancing endometrial receptivity .
Case Study 2: Chemotherapy-Induced Neuropathy
In a phase II trial, patients receiving this compound reported a significant reduction in neuropathic pain compared to those receiving placebo, highlighting its potential as an adjunct therapy in cancer treatment regimens .
Comparison with Similar Compounds
CIPN Prevention
Developmental Status and Pipeline Comparison
This compound’s development was terminated in phase II for CIPN, while other IL-6/LIF-targeting therapies remain active:
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of EMfilerMin in clinical applications, and how can researchers validate them experimentally?
- Methodological Answer : Begin with in vitro assays (e.g., receptor-binding studies using surface plasmon resonance) to identify molecular targets, followed by in vivo models (e.g., murine neuropathy or embryo implantation models) to confirm biological activity. Use dose-response analyses and knockout/knockdown models to isolate specific pathways. Reference clinical trial data (e.g., Davis et al., 2005) to cross-validate findings .
Q. How should researchers design preliminary experiments to assess this compound’s efficacy in recurrent implantation failure (RIF)?
- Methodological Answer : Adopt a randomized, double-blind, placebo-controlled pilot study (as in NCT00504608) with strict inclusion criteria (e.g., ≥3 prior implantation failures). Measure outcomes like implantation rates via ultrasound and serum β-hCG levels. Ensure power analysis to determine sample size and account for confounding variables (e.g., maternal age, ovarian reserve) .
Q. What statistical tools are recommended for analyzing this compound’s dose-dependent effects in preclinical studies?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) for dose-response relationships. For longitudinal data (e.g., neuropathy progression), apply mixed-effects models or repeated-measures ANOVA. Open-source tools like R or Python’s SciPy suite ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions between preclinical and clinical data on this compound’s neuroprotective effects?
- Methodological Answer : Conduct meta-analyses of existing trials (e.g., Davis et al., 2005 vs. preclinical murine data) to identify interspecies variability. Perform in silico pharmacokinetic-pharmacodynamic (PK/PD) modeling to adjust for metabolic differences. Validate with human-derived neuronal cultures or organoids .
Q. What methodologies optimize reproducibility in multi-center this compound trials for chemotherapy-induced peripheral neuropathy (CIPN)?
- Methodological Answer : Standardize protocols using CONSORT guidelines, including centralized biomarker assays (e.g., nerve conduction velocity) and blinded outcome adjudication. Implement electronic data capture (EDC) systems for real-time monitoring. Publish full experimental details in supplementary materials per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
Q. How can multi-omics approaches elucidate this compound’s off-target effects in embryo implantation studies?
- Methodological Answer : Integrate transcriptomics (RNA-seq of endometrial tissue) with proteomics (LC-MS/MS) to map signaling networks. Use pathway enrichment tools (e.g., DAVID, STRING) to identify non-canonical targets. Validate findings with CRISPR-Cas9 screens or spatial transcriptomics .
Data Management and Analysis Frameworks
Q. What frameworks ensure rigor in formulating this compound-related research questions?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:
- Population : Women with RIF; Intervention : this compound 10 µg/kg; Comparison : Placebo; Outcome : Implantation rate; Time : 12 weeks .
Q. How should researchers address missing data in this compound trials with high attrition rates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
